

Overview of GSK-J1 and GSK-J4 in Recent Research

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Compound Focus: Gsk-J1

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Inhibitor Name	Target	Key Experimental Findings	Tested Disease Models	Citations
GSK-J1 (JMJD3 inhibitor)	JMJD3 / UTX	Loaded into nanoparticles; reduced HER2 expression; induced apoptosis; inhibited tumor growth in vivo.	Carboplatin-resistant ovarian cancer [1]	
GSK-J4 (prodrug of GSK-J1)	JMJD3 / UTX	Synergistic cytotoxicity with WIP1 inhibitor; induced cell cycle arrest (G0/G1); inhibited Shh signaling & cholesterol metabolism.	Neuroblastoma, Medulloblastoma [2] [3]	

Detailed Experimental Data and Protocols

The following details the experimental methodologies and key findings from the studies referenced in the table.

GSK-J1 in Ovarian Cancer Research [1]

This study focused on improving the delivery and efficacy of **GSK-J1** using a metal-organic framework (MOF) for targeted therapy.

- **Experimental Model:** Carboplatin-resistant human ovarian cancer cell line (CR SKOV-3) and mouse xenografts.
- **Key Methodologies:**
 - **Formulation:** **GSK-J1** was loaded into Fe-based MOF nanoparticles and decorated with Hyaluronic Acid (HA) for CD44 receptor-mediated targeting (formulation: HA@MOF@**GSK-J1**).
 - **In Vitro Assays:** Cell viability (MTT assay), apoptosis (Annexin V/PI staining via flow cytometry), cell migration (wound healing assay), and sphere formation assay.
 - **Mechanistic Investigation:** Chromatin Immunoprecipitation (ChIP) assay to measure H3K27me3 levels at the HER2 gene promoter; Western Blot to assess HER2 protein expression.
 - **In Vivo Evaluation:** Anti-tumor efficacy and preliminary toxicity were examined in BALB/c nude mice bearing ovarian tumor xenografts after tail intravenous injection.
- **Key Findings:**
 - The HA@MOF@**GSK-J1** formulation demonstrated enhanced cellular uptake and cytotoxicity compared to free **GSK-J1**.
 - It significantly induced apoptosis, reduced cell motility, and diminished sphere formation capability.
 - Mechanistically, it increased H3K27me3 methylation at the HER2 promoter, leading to transcriptional suppression of the HER2 oncogene.
 - In vivo results confirmed better treatment efficacy for carboplatin-resistant ovarian tumors.

GSK-J4 in Pediatric Cancer Research [2] [3]

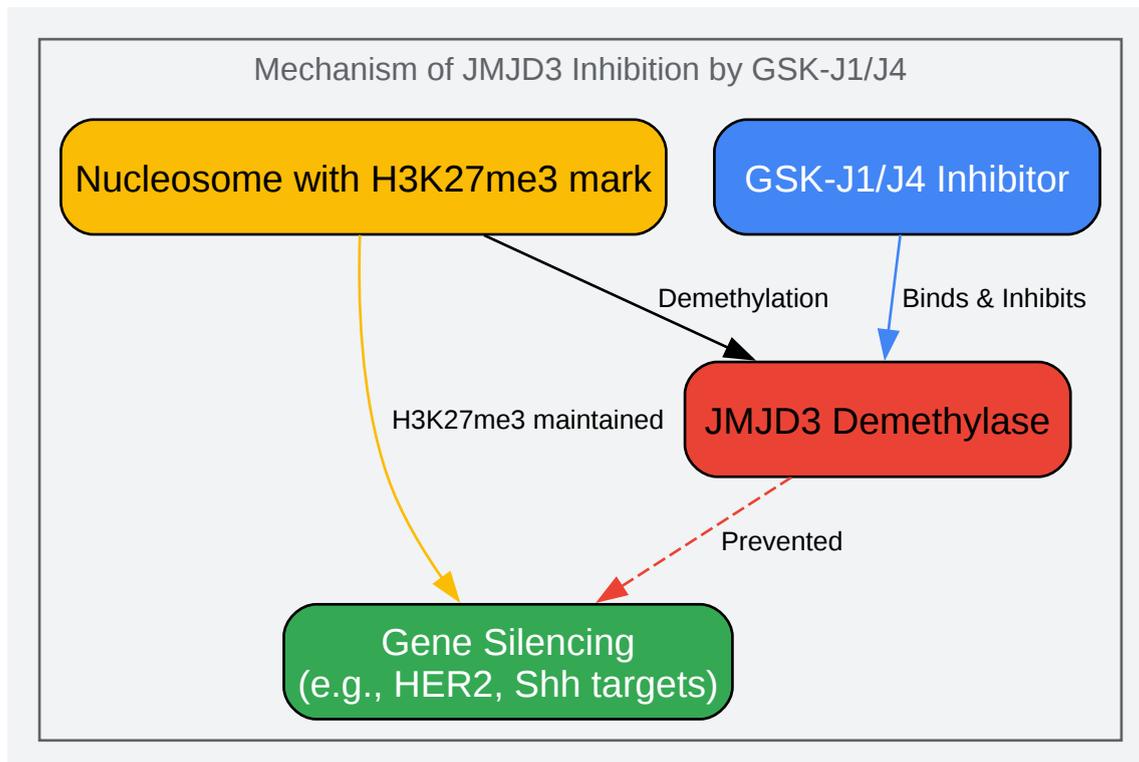
These studies utilized GSK-J4, the cell-active prodrug of **GSK-J1**, which is converted to **GSK-J1** inside the cell.

- **Experimental Models:**
 - A panel of neuroblastoma cell lines (e.g., IMR-32, SK-N-BE(2)) and zebrafish xenograft models [2].
 - Smoothed (Smo) mutant mouse models of medulloblastoma, primary cerebellar granule neuron precursors (CGNPs), and human medulloblastoma cell line DaoY [3].
- **Key Methodologies:**
 - **Viability & Synergy Assays:** Cell viability was assessed using WST-1 and ATP-based luminescent assays. A high-throughput drug screen of 527 compounds identified synergy between GSK-J4 and the WIP1 inhibitor SL-176 [2].

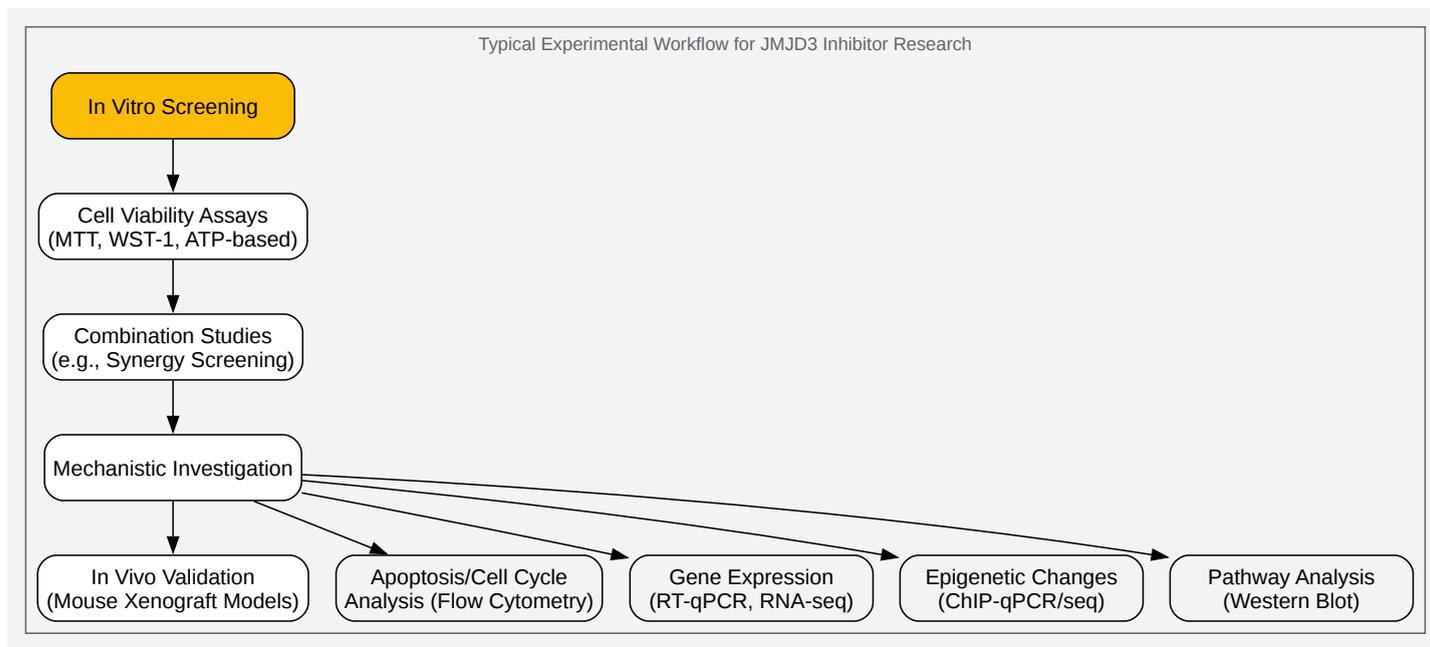
- **Gene Expression Analysis:** RT-qPCR and RNA-seq were used to analyze gene expression changes, revealing upregulation of p53 targets (e.g., PUMA, p21) and downregulation of Sonic Hedgehog (Shh) target genes (e.g., Gli1, Ptch1) [2] [3].
- **Cell Cycle & Mechanism:** Cell cycle analysis was performed via immunofluorescence (BrdU incorporation). CHIP assays confirmed that GSK-J4 treatment increases H3K27me3 levels at promoters of key genes [3].
- **Key Findings:**
 - GSK-J4 showed **synergistic cytotoxicity** when combined with the WIP1 inhibitor SL-176 in neuroblastoma, enhancing p53 pathway activation [2].
 - It significantly **inhibited Shh signaling pathway** and **cholesterol metabolism** genes, leading to cell cycle arrest at G0/G1 phase and reduced proliferation in medulloblastoma models [3].

JMJD3 Inhibition Mechanism and Research Workflow

To help visualize the core concepts and typical experimental approaches, the following diagrams outline the mechanism of JMJD3 inhibition and a generalized research workflow based on the analyzed studies.



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References

1. GSK-J1-loaded, hyaluronic acid-decorated metal-organic ... [frontiersin.org]
2. Targeted inhibition of WIP1 and histone H3K27 demethylase ... [pmc.ncbi.nlm.nih.gov]

3. Targeting H3K27me3 demethylase to inhibit Shh signaling ... [pmc.ncbi.nlm.nih.gov]

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